7-Methylchroman-4-one is a chemical compound that belongs to the chromanone family, characterized by a chroman ring with a ketone moiety. Chromanones are known for their diverse biological activities, which make them valuable in medicinal chemistry. The interest in these compounds has led to the synthesis and evaluation of various analogues for their potential applications, particularly in the field of anticancer therapy.
The primary application of 7-Methylchroman-4-one derivatives is in the development of anticancer agents. The novel spirochromanone analogues have shown promising results against human breast cancer and murine melanoma cell lines. The most potent compounds induced apoptosis and cell cycle arrest, which are key mechanisms in the suppression of cancer cell growth1.
In biochemical research, the understanding of protein lysine methylation by 7BS MTases has expanded the knowledge of protein modifications. These enzymes methylate a wide range of substrates, including proteins, which is crucial for cellular regulation and has implications in cancer biology. The study of these enzymes can lead to the discovery of novel therapeutic targets for cancer treatment2.
The synthesis of chromanone derivatives also contributes to the field of synthetic chemistry. The regioselective oxidation techniques used to synthesize the aglycon part of actinoflavoside, a new-type glucoside, demonstrate the advancements in synthetic methodologies. Such techniques can be applied to the synthesis of other complex organic molecules3.
7-Methylchroman-4-one can be derived from natural sources or synthesized through various chemical methods. It is classified under the broader category of chromanones, which are known for their diverse pharmacological properties. The structural formula for 7-Methylchroman-4-one is , with a molecular weight of approximately 150.19 g/mol.
The synthesis of 7-Methylchroman-4-one can be achieved through several methods:
These methods often require controlled temperatures and solvents such as ethanol or acetonitrile to optimize yield and purity.
The molecular structure of 7-Methylchroman-4-one features:
The structural representation can be summarized as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy is typically used to confirm the structure, providing information on the hydrogen and carbon environments within the molecule.
7-Methylchroman-4-one is versatile in terms of chemical reactivity:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physical properties.
The mechanism of action for 7-Methylchroman-4-one primarily involves its interaction with biological targets:
Studies have shown that derivatives of 7-Methylchroman-4-one exhibit significant biological activity, making them potential candidates for drug development.
The physical and chemical properties of 7-Methylchroman-4-one include:
These properties are essential for understanding its behavior in different environments and applications.
7-Methylchroman-4-one has several applications in scientific research:
7-Methylchroman-4-one belongs to the chroman-4-one family, a class of oxygen-containing heterobicyclic compounds characterized by a benzene ring (ring A) fused to a dihydropyran-4-one system (ring B). Its core structure features a ketone group at position 4 and a methyl substituent at position 7 on the benzopyran scaffold, with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol [1] [6]. Crucially, chroman-4-ones are distinguished from chromones by the saturation of the C2-C3 bond, which eliminates the double bond present in chromones. This structural nuance confers distinct physicochemical properties, including increased conformational flexibility and altered electronic distribution [3].
Table 1: Structural Comparison of Chroman-4-one and Chromone
Characteristic | Chroman-4-one | Chromone (Chromen-4-one) |
---|---|---|
IUPAC Name | 4-Chromanone | 4-Chromone |
Core Structure | 2,3-Dihydro-4H-1-benzopyran-4-one | 4H-1-Benzopyran-4-one |
C2-C3 Bond | Saturated (Single bond) | Unsaturated (Double bond) |
Molecular Formula | C₉H₈O₂ | C₉H₆O₂ |
Molecular Weight | 148.15 g/mol | 146.14 g/mol |
Density | 1.196 ± 0.06 g/cm³ | 1.248 ± 0.06 g/cm³ |
Melting Point | 36.5°C | 59.0°C |
Chroman-4-ones exhibit ketone-like reactivity at the carbonyl group (C4), enabling nucleophilic additions or reductions. The methyl group at C7 in 7-methylchroman-4-one influences electron density in ring A, potentially enhancing metabolic stability compared to unsubstituted analogs [3] [5]. Spectroscopic characterization includes distinctive carbonyl stretching vibrations in infrared spectroscopy (IR) at ~1640-1680 cm⁻¹ and specific chemical shifts in nuclear magnetic resonance (NMR) spectroscopy: the C4 carbonyl carbon resonates near δ 190-200 ppm in ¹³C NMR, while the methyl protons appear as a singlet near δ 2.3 ppm in ¹H NMR [6].
The broader chroman-4-one scaffold was first identified in natural flavonoids such as taxifolin and naringenin in the early 20th century. However, 7-methylchroman-4-one emerged as a synthetic analog during mid-20th-century efforts to modify natural products for enhanced pharmacological properties. Its synthesis was driven by structure-activity relationship studies exploring the impact of alkyl substituents on flavonoid bioactivity [3]. While the exact date of its first synthesis remains undocumented in available literature, it gained prominence as an intermediate in drug discovery programs targeting anticancer and antimicrobial agents [6].
Commercial availability of 7-methylchroman-4-one (e.g., AldrichCPR catalog) since the late 20th century facilitated broader research. Its characterization data—including NMR, IR, and mass spectra—are now cataloged in chemical databases like PubChem (CID 2777830), confirming its identity as a pure compound distinct from isomeric forms like 6-methylchroman-4-one [1] [6]. Current research focuses on its utility as a building block for complex heterocycles, exemplified by its use in synthesizing telomerase inhibitors and triazole hybrids [2] [9].
Chroman-4-ones represent privileged scaffolds in medicinal chemistry due to their versatility in interacting with biological targets. Approximately 70% of pharmaceuticals contain heterocyclic motifs, and chroman-4-ones contribute significantly to this statistic through their presence in drugs like troglitazone (antidiabetic), ormeloxifene (anti-cancer), and nebivolol (beta-blocker) [3] [4]. The 7-methylchroman-4-one variant specifically enhances lipophilicity and membrane permeability compared to hydroxylated analogs, improving bioavailability [3].
Table 2: Pharmacological Significance of Chroman-4-one Derivatives
Biological Activity | Example Compounds | Therapeutic Application |
---|---|---|
Anticancer | 3-Benzylidene-7-methoxychroman-4-one | MDA-MB-231 breast cancer inhibition |
Antioxidant | Taxifolin, Naringenin | Reactive oxygen species scavenging |
Antibacterial | Coumacine derivatives | Gram-positive/negative pathogen inhibition |
Antidiabetic | Troglitazone | PPAR-γ activation |
Antivascular | (E)-3-(2'-Methoxybenzylidene)-4-chromanone | HUVEC proliferation inhibition |
Mechanistically, 7-methylchroman-4-one serves as a precursor for bioactive hybrids. For example, coupling with triazoles (via Cu(I)-catalyzed click chemistry) yields compounds with enhanced anticancer activity against ovarian cancer cell lines [9]. Similarly, its incorporation into trimethoxyphenyl-4H-chromen derivatives produces telomerase inhibitors that suppress dyskerin expression in hepatic tumors [2]. The methyl group at C7 also modulates electronic effects, influencing binding affinities to enzymes like protein kinases or phosphatidylinositol 3-kinases [3]. In antibacterial drug design, chroman-4-ones serve as cores for β-lactam hybrids, leveraging their ability to penetrate bacterial membranes [8]. These attributes underscore its role in addressing multi-drug resistance and underexplored therapeutic targets.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: